2,7-Dibromothianthrene
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Overview
Description
2,7-Dibromothianthrene is a chemical compound with the molecular formula C12H6Br2S2. It is a derivative of thianthrene, where two bromine atoms are substituted at the 2 and 7 positions of the thianthrene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dibromothianthrene can be synthesized through several methods. One common approach involves the bromination of thianthrene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromothianthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of this compound can lead to the formation of thianthrene or other reduced derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents
Major Products Formed:
Substitution Reactions: Various substituted thianthrene derivatives.
Oxidation Reactions: Thianthrene sulfoxides and sulfones.
Reduction Reactions: Thianthrene and its reduced forms
Scientific Research Applications
2,7-Dibromothianthrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thianthrene derivatives and other sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and photoconductors .
Mechanism of Action
The mechanism of action of 2,7-Dibromothianthrene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The sulfur atoms in the thianthrene ring contribute to its electron-rich nature, making it a good electron donor in redox reactions. These properties enable this compound to modulate biological pathways and exhibit its effects .
Comparison with Similar Compounds
2,7-Dibromothianthrene can be compared with other similar compounds, such as:
Thianthrene: The parent compound without bromine substitution.
2,7-Dichlorothianthrene: A similar compound with chlorine atoms instead of bromine.
2,7-Diiodothianthrene: A compound with iodine atoms at the 2 and 7 positions.
Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro and iodo analogs. The bromine atoms enhance its reactivity in substitution and redox reactions, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of advanced materials and biologically active molecules.
Properties
CAS No. |
63511-65-9 |
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Molecular Formula |
C12H6Br2S2 |
Molecular Weight |
374.1 g/mol |
IUPAC Name |
2,7-dibromothianthrene |
InChI |
InChI=1S/C12H6Br2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H |
InChI Key |
QOGDMHZMYYSFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
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